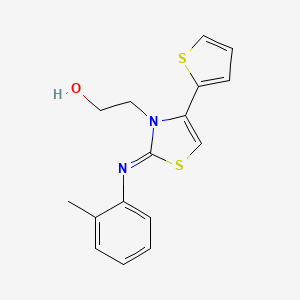

(Z)-2-(4-(thiophen-2-yl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

説明

(Z)-2-(4-(thiophen-2-yl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C16H16N2OS2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-2-(4-(thiophen-2-yl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a compound of interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activities associated with this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of thiophene derivatives with thiazole and o-tolyl groups. Various methods have been explored for synthesizing thiazolidine derivatives, which often serve as precursors for this compound. For instance, a systematic approach has been documented where different reaction conditions yielded various thiazolidine derivatives with significant biological activities .

Biological Activity

The biological activity of this compound has been evaluated in several studies. Key findings include:

1. Antioxidant Activity

Research indicates that Schiff base ligands, including those similar to this compound, exhibit antioxidant properties. The DPPH scavenging assay has been used to assess this activity, revealing that certain derivatives possess significant free radical scavenging capabilities .

2. Antimicrobial Properties

Compounds containing thiophene and thiazole moieties have shown promising antimicrobial activity against various pathogens. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Cytotoxicity Against Cancer Cell Lines

Recent investigations have highlighted the cytotoxic effects of thiazolidine derivatives on cancer cell lines such as MDA-MB-231 and HCT116. These studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

| Study | Compound | Activity | Cell Line/Pathogen | IC50 Value |

|---|---|---|---|---|

| Study 1 | Thiazolidine derivative | Antioxidant | DPPH Assay | 6.12 ppm |

| Study 2 | Schiff base ligand | Antimicrobial | E. coli, S. aureus | Varies |

| Study 3 | Thiazolidine derivative | Cytotoxicity | MDA-MB-231 | 4.39 μM |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals effectively, thus reducing oxidative stress within cells .

- Antimicrobial Mechanism : The presence of sulfur and nitrogen in the structure contributes to its interaction with microbial cell membranes, disrupting their integrity and inhibiting growth .

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur via the activation of caspases or the generation of reactive oxygen species (ROS), leading to cellular damage and death .

科学的研究の応用

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that thiazole derivatives, including (Z)-2-(4-(thiophen-2-yl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol, exhibit significant antimicrobial properties. Studies have shown that compounds with thiophene and thiazole moieties can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that thiazole derivatives possess potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as leads for developing new antimicrobial agents .

1.2 Anticancer Properties

Thiazole derivatives have been explored for their anticancer activities. The compound has shown promise in inhibiting tumor cell proliferation in vitro. In particular, derivatives with thiophene rings have been linked to enhanced cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

1.3 Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that thiazole derivatives can inhibit enzymes such as α-amylase and urease, which are relevant in diabetes management and gastric disorders, respectively. This inhibition can lead to decreased glucose absorption and reduced gastric acidity, making these compounds valuable in therapeutic formulations .

Synthetic Methodologies

2.1 Multicomponent Reactions (MCRs)

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the rapid assembly of complex molecules from simpler precursors. This method is advantageous due to its efficiency and the ability to produce high yields of the desired product with minimal by-products .

Table 1: Comparison of Synthetic Methods for Thiazole Derivatives

| Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| MCRs | Up to 95% | 1-3 hours | High efficiency, fewer steps |

| Traditional | 60-80% | 6-12 hours | Established protocols |

| Green Chemistry | 70-90% | 4-8 hours | Environmentally friendly |

Materials Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, leading to improved device performance .

3.2 Sensors

Due to its electronic properties, this compound is also being investigated for use in sensor technology. Its ability to interact with various analytes makes it a candidate for developing highly sensitive chemical sensors that can detect environmental pollutants or biological markers .

特性

IUPAC Name |

2-[2-(2-methylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-12-5-2-3-6-13(12)17-16-18(8-9-19)14(11-21-16)15-7-4-10-20-15/h2-7,10-11,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWKZWKFCRDGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CS3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。